1-Cyclohexyl-2-fluoroethanone
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Overview
Description
1-Cyclohexyl-2-fluoroethanone is an organic compound with the molecular formula C8H13FO It is a ketone derivative characterized by a cyclohexyl group attached to a fluorinated ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-fluoroethanone can be synthesized through several methods. One common approach involves the fluorination of 1-cyclohexyl-2-chloroethanone using a fluorinating agent such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the reaction rate and yield while minimizing the risk associated with handling fluorinating agents.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-2-fluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexyl-2-fluoroethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-2-fluoroethanone involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ketone group can participate in nucleophilic addition reactions, forming intermediates that further interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Cyclohexyl-2-chloroethanone: Similar structure but with a chlorine atom instead of fluorine.
1-Cyclohexyl-2,2-difluoroethanone: Contains two fluorine atoms, leading to different chemical properties.
Cyclohexanone: A simpler ketone without the fluorinated ethanone moiety.
Uniqueness: 1-Cyclohexyl-2-fluoroethanone is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
768-04-7 |
---|---|
Molecular Formula |
C8H13FO |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
1-cyclohexyl-2-fluoroethanone |
InChI |
InChI=1S/C8H13FO/c9-6-8(10)7-4-2-1-3-5-7/h7H,1-6H2 |
InChI Key |
YZUNZSDSNNZRPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)CF |
Origin of Product |
United States |
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